![molecular formula C21H12Cl3NOS2 B2482561 (4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone CAS No. 400075-84-5](/img/structure/B2482561.png)
(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Novel compounds similar to the specified chemical structure have been synthesized and characterized using various spectroscopic methods, including UV, IR, 1H, and 13C NMR, as well as high-resolution mass spectrometry. These studies often involve density functional theory (DFT) calculations to optimize structural properties and interpret spectral data (Shahana & Yardily, 2020).
Molecular Structure Analysis
- Research on similar compounds has revealed insights into their molecular structures through DFT calculations, revealing equilibrium geometry, bonding features, and vibrational wave numbers. These studies also explore the structural changes due to the substitution of electron-withdrawing groups (Shahana & Yardily, 2020).
Chemical Reactions and Properties
- Chemical reactivity towards sulfur- and oxygen-containing nucleophiles has been observed, with the compound undergoing Michael-type nucleophilic addition under various conditions, showcasing its versatile reactivity (Pouzet et al., 1998).
Physical Properties Analysis
- The physical constants and spectral data characterize synthesized compounds, aiding in understanding their stability and reactivity. The analysis often involves computational methods to predict properties and reactivity patterns (Thirunarayanan, 2014).
Chemical Properties Analysis
- Detailed investigations into the chemical properties include studies on molecular docking and quantum chemical calculations to determine the compounds' potential biological activity and interaction mechanisms. Such research typically employs various computational techniques to explore the electronic structure, molecular electrostatic potential, and more (Jayasheela et al., 2018).
Scientific Research Applications
Exposure to Environmental Phenols and Reproductive Toxicity : Chlorophenols, similar in structure to the 4-chlorophenyl component, have been examined for their potential reproductive toxicity. A systematic review highlighted the endocrine-disrupting effects of benzophenone-3 (BP-3), a compound structurally related to chlorophenols. This review found that BP-3 exposure may alter the balance of estrogen and testosterone, potentially leading to reproductive toxicity in humans and animals (Ghazipura et al., 2017).
Environmental Presence and Effects of Chlorophenols : Chlorophenols, which are structurally related to the chlorophenyl component, have been assessed for their environmental impact, particularly in aquatic ecosystems. A comprehensive review discussed the moderate toxic effects of chlorophenols like 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol to mammalian and aquatic life. The review also addressed the bioaccumulation and persistence of these compounds, noting that their presence in the environment is influenced by the availability of microflora capable of biodegrading them (Krijgsheld & Gen, 1986).
Thiazole Derivatives and Antimycotic Activity : Thiazole derivatives, structurally similar to the thiazol-2-yl component, have been studied for their potential antimycotic properties. Sertaconazole, a thiazole derivative, has shown excellent efficacy and safety in the treatment of Pityriasis versicolor, a fungal skin infection. This suggests that thiazole derivatives can be effective antimycotic agents (Nasarre et al., 1992).
Synthesis and Applications of Chlorophenyl-containing Compounds : The synthesis and applications of compounds containing the chlorophenyl moiety have been of interest due to their bioactive properties. For instance, developments in the synthesis of (S)-clopidogrel, which contains a chlorophenyl group, have been reviewed due to its significant role as an antithrombotic and antiplatelet drug (Saeed et al., 2017).
properties
IUPAC Name |
(4-chlorophenyl)-[5-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NOS2/c22-14-4-1-12(2-5-14)21(26)19-8-6-15(28-19)10-20-25-18(11-27-20)13-3-7-16(23)17(24)9-13/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYNFICWLJPCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)
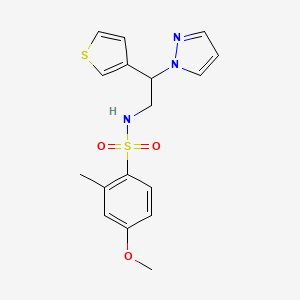

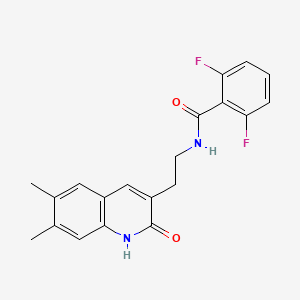
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)
![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)
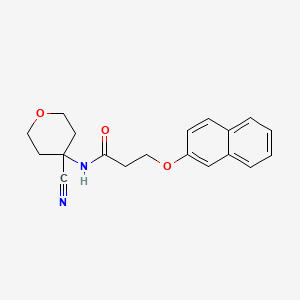
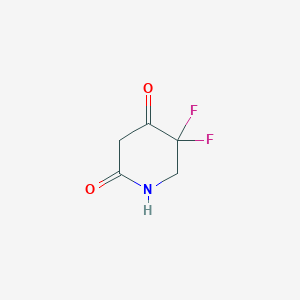
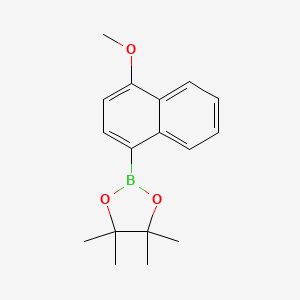
![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)
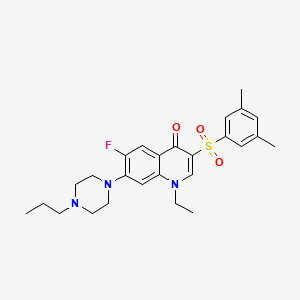
![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)